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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of the natural occurrence,

biosynthesis, and quantification of odd-chain fatty acids (OCFAs), with a particular focus on

pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). It synthesizes current knowledge

on their dietary sources, endogenous production pathways, and the analytical methods used

for their study.

Introduction to Odd-Chain Fatty Acids (OCFAs)
Odd-chain fatty acids are carboxylic acids with an aliphatic tail containing an odd number of

carbon atoms.[1] While the vast majority of naturally occurring fatty acids are even-chained

(e.g., palmitic acid, C16:0; stearic acid, C18:0), OCFAs are consistently found in trace amounts

in various biological systems.[1][2] The most commonly studied are the saturated OCFAs,

pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[1][3]

Historically, OCFAs were considered biologically insignificant due to their low concentrations

(<0.5% of total plasma fatty acids) and were often used as internal standards in

chromatographic analyses.[2][4][5] However, a growing body of epidemiological evidence has

linked higher circulating levels of C15:0 and C17:0 with a reduced risk of cardiometabolic

diseases, including type 2 diabetes and cardiovascular disease, sparking significant research

interest.[3][6][7] This guide details the origins of these fatty acids, from dietary intake to

complex endogenous synthesis pathways.
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Natural Occurrence and Dietary Sources
OCFAs are found across the food chain, though their concentrations vary significantly. The

primary dietary sources for humans are products from ruminant animals, a consequence of

microbial fermentation in the rumen.[1][6][8]

Ruminant and Dairy Products
Ruminant animals like cows, sheep, and goats are the most significant dietary source of

OCFAs.[6] Bacteria within the rumen synthesize OCFAs, which are then incorporated into the

animal's milk and tissues.[6][8] Consequently, full-fat dairy products—such as whole milk,

butter, and cheese—and ruminant meats like beef and lamb are rich in C15:0 and C17:0.[3][9]

[10]

Marine and Plant Sources
Certain marine organisms and fish also contain OCFAs.[11][12] Sediments rich in bacteria,

which are a food source for some marine life, are believed to contribute to the presence of

OCFAs in these animals.[13][14] Plant-based sources are generally low in OCFAs, though

trace amounts can be found in some vegetable oils like rapeseed (canola) oil and in vegetables

such as cabbage and cucumber.[10][11]

Microbial Synthesis
Beyond the rumen, various bacteria and microalgae are capable of producing OCFAs, which

can be harnessed for industrial fermentation.[15][16][17]

Quantitative Data on OCFA Occurrence
The following tables summarize the concentrations of C15:0 and C17:0 found in various dietary

sources and human tissues. These values highlight the prevalence of these fatty acids and the

differences in their relative abundance across sources.

Table 1: Concentration of OCFAs in Dairy and Ruminant Products
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Food Source
C15:0 (% of Total
Fatty Acids)

C17:0 (% of Total
Fatty Acids)

Reference

Cow's Milk Fat ~1.0 - 1.2% ~0.5 - 0.7% [2][11]

Sheep's Milk Fat
High, specific values

vary

High, specific values

vary
[18]

Buffalo's Milk Fat
High, specific values

vary

High, specific values

vary
[18]

| Ruminant Meat (Beef, Lamb) | Present in amounts similar to dairy fat | Present in amounts

similar to dairy fat |[10] |

Note: The ratio of C15:0 to C17:0 in dairy fat is approximately 2:1.[2][5]

Table 2: Concentration of OCFAs in Human Tissues and Biofluids

Tissue/Biofluid
C15:0 (% of Total
Fatty Acids)

C17:0 (% of Total
Fatty Acids)

Reference

Plasma <0.5% (combined) Varies, see note [2]

Serum 0.22% 0.37% [2]

Adipose Tissue 0.32% 0.34% [2]

| Erythrocytes | 0.28% | 0.45% |[2] |

Note: In human plasma, the typical ratio of C15:0 to C17:0 is approximately 1:2, the inverse of

the ratio found in dairy fat. This discrepancy strongly supports the existence of significant

endogenous synthesis pathways.[2][5][9]

Endogenous Biosynthesis of OCFAs
While dietary intake contributes to circulating OCFA levels, a substantial portion is synthesized

endogenously within the human body through two primary mechanisms.
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De Novo Synthesis from Propionyl-CoA
The canonical pathway for fatty acid synthesis begins with the two-carbon primer acetyl-CoA,

resulting in even-chain fatty acids. However, when the three-carbon molecule propionyl-CoA is

used as the primer, the subsequent elongation by two-carbon units results in the synthesis of

an odd-chain fatty acid.[1] Key sources of propionyl-CoA include:

Gut Microbiota: Anaerobic fermentation of dietary fiber by intestinal bacteria produces short-

chain fatty acids, including propionate, which is absorbed and converted to propionyl-CoA in

the liver.[3][6][9]

Amino Acid Catabolism: The breakdown of certain amino acids, namely valine, isoleucine,

methionine, and threonine, yields propionyl-CoA.[3][19]

α-Oxidation of Even-Chain Fatty Acids
The second major pathway is α-oxidation, a peroxisomal process that removes a single carbon

atom from a fatty acid.[2][5] For example, the common C16:0 fatty acid (palmitic acid) can be

hydroxylated at the alpha-carbon and subsequently decarboxylated to yield the C15:0 odd-

chain fatty acid.[2] This pathway involves 2-hydroxy acyl-CoA lyase enzymes (HACL1 and

HACL2).[20]

Signaling Pathways and Metabolic Fate
OCFAs are not merely biomarkers but are active participants in metabolism. Their metabolic

fate is distinct from their even-chain counterparts and may underlie their associated health

benefits.

β-Oxidation and Anaplerosis
Like other fatty acids, OCFAs undergo β-oxidation in the mitochondria to produce energy.

However, the final round of oxidation for an OCFA yields one molecule of propionyl-CoA and

one molecule of acetyl-CoA, whereas even-chain fatty acids yield only acetyl-CoA.[1][6] The

propionyl-CoA is then carboxylated to methylmalonyl-CoA and ultimately converted to succinyl-

CoA, an intermediate of the Citric Acid Cycle (TCA).[3][21] This replenishment of TCA cycle

intermediates is known as anaplerosis and can enhance mitochondrial function, which may be

particularly beneficial under conditions of metabolic stress.[3]
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Caption: Metabolic fate of OCFAs via β-oxidation and anaplerosis.

Endogenous Synthesis Pathways Overview
The dual origins of OCFAs—from external diet and internal synthesis—create a complex

regulatory environment. The diagram below illustrates the convergence of these pathways.
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Caption: Major pathways contributing to the circulating OCFA pool.

Experimental Protocols for OCFA Quantification
Accurate quantification of OCFAs in biological matrices is critical for research. Gas

chromatography-mass spectrometry (GC-MS) is the gold standard method.

General Workflow for OCFA Analysis
The process involves sample collection, lipid extraction, derivatization to volatile esters, and

finally, instrumental analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b12414076?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Sample Collection
(Plasma, Serum, Tissue)

2. Add Internal Standard
(e.g., C19:0 or labeled OCFA)

3. Total Lipid Extraction
(e.g., Folch or Bligh-Dyer method)

4. Derivatization to FAMEs
(e.g., with BF3-Methanol)

5. GC-MS Analysis

6. Data Processing
(Peak Integration & Quantification)

Click to download full resolution via product page

Caption: Standard experimental workflow for OCFA quantification.

Detailed Methodology for Plasma OCFA Quantification
by GC-MS
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This protocol provides a representative method for the analysis of total fatty acids, including

OCFAs, in human plasma.

1. Materials and Reagents:

Plasma samples, stored at -80°C.

Internal Standard (IS): Heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) of high

purity, if not measuring C17:0 endogenously. Stable isotope-labeled standards (e.g., ¹³C-

C15:0) are preferred.

Solvents: Chloroform, Methanol, Hexane (HPLC grade).

Derivatization agent: 14% Boron trifluoride in methanol (BF₃-Methanol).

Saturated sodium chloride (NaCl) solution.

2. Sample Preparation and Lipid Extraction (Modified Folch Method): a. Thaw plasma samples

on ice. b. To a glass tube, add 100 µL of plasma. c. Add a known amount of the internal

standard dissolved in methanol. d. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. e.

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation. f.

Centrifuge at 2000 x g for 10 minutes to separate the layers. g. Carefully collect the lower

organic layer (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

h. Dry the lipid extract under a gentle stream of nitrogen gas at 40°C.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 1 mL of

14% BF₃-Methanol. b. Tightly cap the tube and heat at 100°C for 30 minutes in a heating block

or water bath. This process transesterifies fatty acids from all lipid classes into their volatile

methyl ester form. c. Allow the tube to cool to room temperature. d. Add 1 mL of hexane and 1

mL of saturated NaCl solution. e. Vortex for 1 minute, then centrifuge at 1000 x g for 5 minutes

to separate the phases. f. Carefully transfer the upper hexane layer, which contains the

FAMEs, to a GC vial for analysis.

4. GC-MS Analysis:

Gas Chromatograph: Agilent GC system (or equivalent) with a flame ionization detector (FID)

or coupled to a mass spectrometer (MS).
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Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560; 60 m x

0.25 mm x 0.25 µm).

Injection: 1 µL splitless injection at 250°C.

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp 1: Increase to 180°C at 10°C/min.

Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.

Ramp 3: Increase to 240°C at 3°C/min, hold for 5 minutes.

Mass Spectrometer (if used):

Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 50-500.

Identification: FAMEs are identified by their retention times relative to known standards

and their characteristic mass spectra.

5. Quantification:

Generate a standard curve using known concentrations of C15:0 and C17:0 standards with

the internal standard.

Calculate the concentration of each OCFA in the sample by comparing its peak area ratio to

the internal standard against the standard curve.

Conclusion and Future Directions
The understanding of odd-chain fatty acids has evolved from viewing them as minor,

insignificant molecules to recognizing them as important biomarkers and potentially active
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players in metabolic health. Their natural occurrence is a blend of dietary intake, primarily from

ruminant products, and significant endogenous synthesis via gut microbial activity and

peroxisomal α-oxidation. This dual-source nature complicates their use as simple dietary

biomarkers but opens up exciting avenues for research into the interplay between diet, the

microbiome, and host metabolism.

For researchers and drug development professionals, OCFAs represent a promising area of

investigation. Future work should focus on elucidating the precise molecular mechanisms

through which OCFAs exert their protective effects, exploring the therapeutic potential of OCFA

supplementation, and developing advanced analytical techniques to distinguish between

dietary and endogenously synthesized OCFA pools. A deeper understanding of these unique

fatty acids could lead to novel nutritional strategies and therapeutic interventions for metabolic

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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